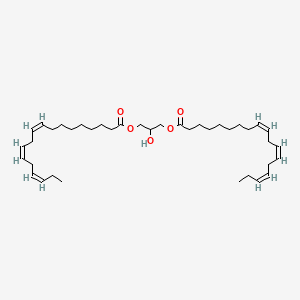
1,3-Dilinolenoylglycerol
Vue d'ensemble
Description
1,3-Dilinolenoylglycerol: is a chemical compound classified as a diglyceride, where both acyl groups are specified as linolenoyl. It is a derivative of glycerol, with linolenic acid esterified at the 1 and 3 positions of the glycerol backbone. This compound is known for its biological significance and is involved in various metabolic processes in both humans and other organisms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Dilinolenoylglycerol can be synthesized through the glycerolysis of linolenic acid esters. One common method involves the use of lipase-catalyzed reactions, where glycerol reacts with linolenic acid esters in the presence of a lipase enzyme. The reaction is typically carried out at moderate temperatures (around 30°C) and can be performed in a solvent-free system to enhance the yield and purity of the product .
Industrial Production Methods: Industrial production of this compound often involves similar enzymatic processes but on a larger scale. The use of immobilized lipase enzymes in continuous flow reactors is common to achieve high efficiency and scalability. The reaction conditions are optimized to maximize the yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Dilinolenoylglycerol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products.
Reduction: Reduction reactions can convert the double bonds in the linolenoyl groups to single bonds, resulting in saturated derivatives.
Substitution: The ester bonds in this compound can be hydrolyzed and substituted with other acyl groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and peroxides. The reaction is often carried out at elevated temperatures to accelerate the process.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used to hydrogenate the double bonds.
Substitution: Acidic or basic catalysts can facilitate the hydrolysis and subsequent substitution of the ester bonds.
Major Products Formed:
Oxidation: Hydroperoxides, epoxides, and other oxidized derivatives.
Reduction: Saturated diglycerides.
Substitution: Various acyl-substituted glycerol derivatives.
Applications De Recherche Scientifique
1,3-Dilinolenoylglycerol has several scientific research applications, including:
Chemistry: It is used as a model compound to study lipid oxidation and the effects of antioxidants.
Biology: The compound is involved in metabolic studies to understand its role in cellular processes and its impact on health.
Medicine: Research on this compound includes its potential therapeutic effects, such as anti-inflammatory and anti-cancer properties.
Industry: It is used in the formulation of functional foods, cosmetics, and pharmaceuticals due to its beneficial properties
Mécanisme D'action
The mechanism of action of 1,3-Dilinolenoylglycerol involves its interaction with cellular membranes and enzymes. The compound can be incorporated into cell membranes, affecting their fluidity and function. It also serves as a substrate for various enzymes, leading to the production of bioactive metabolites. These metabolites can modulate signaling pathways and exert biological effects, such as anti-inflammatory and antioxidant activities .
Comparaison Avec Des Composés Similaires
1,3-Dilinoleoylglycerol: Similar in structure but contains linoleic acid instead of linolenic acid.
1,2-Dilinolenoylglycerol: Differing in the position of esterification, this compound has distinct metabolic and chemical properties.
1,3-Diolein: Contains oleic acid and is used in similar applications but has different physical and chemical characteristics.
Uniqueness: 1,3-Dilinolenoylglycerol is unique due to its high degree of unsaturation, which imparts specific biological activities and chemical reactivity. Its ability to undergo oxidation and produce bioactive metabolites makes it valuable in research and industrial applications .
Propriétés
IUPAC Name |
[2-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H64O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5-8,11-14,17-20,37,40H,3-4,9-10,15-16,21-36H2,1-2H3/b7-5-,8-6-,13-11-,14-12-,19-17-,20-18- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOPGAYUGBZWHL-YTWBPVBXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCC=CCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OCC(O)COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H64O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | DG(18:3n3/0:0/18:3n3) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0056366 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


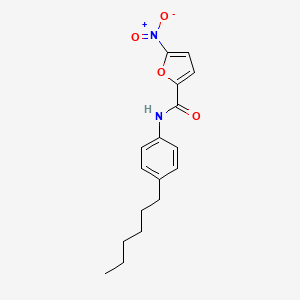
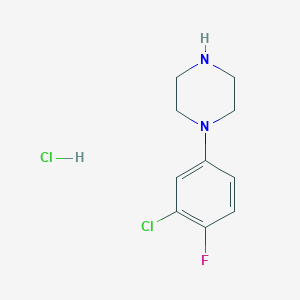
![2,3-Bis[[(Z)-octadec-9-enoyl]oxy]propyl icosanoate](/img/structure/B3025943.png)
![[1-Hexadecanoyloxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B3025944.png)
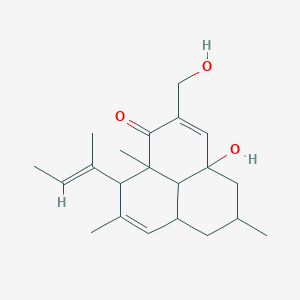
![Hexadecanoic acid, 1-[[(1-oxopentadecyl)oxy]methyl]-1,2-ethanediyl ester](/img/structure/B3025947.png)
![Octadecanoic acid, 2-[(1-oxodecyl)oxy]-3-[(1-oxooctyl)oxy]propyl ester](/img/structure/B3025948.png)
![5-[3-[4-(4-fluorophenoxy)phenyl]-1,2,4-oxadiazol-5-yl]-1H-indole](/img/structure/B3025949.png)

![1-[(4R,5R)-4,5-dihydroxy-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-pneumocandin A0, hydrate](/img/structure/B3025954.png)
![4-[[3-[[2-[6-Amino-4-(trifluoromethyl)-3-pyridinyl]-5,8-dihydro-4-(4-morpholinyl)pyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl]-4-fluorophenyl]methyl]-1(2H)-phthalazinone](/img/structure/B3025956.png)
![Pentanamide, 3-oxo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-](/img/structure/B3025957.png)
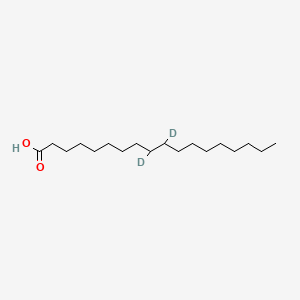
![6-[(S)-1-Hydroxypentyl]-4-methoxy-2H-pyran-2-one](/img/structure/B3025964.png)
